molecular formula C11H13ClN2O3S B14917440 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide

Cat. No.: B14917440
M. Wt: 288.75 g/mol
InChI Key: HBPIQDPOPFASRZ-UHFFFAOYSA-N
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Description

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a cyano group, and a methoxypropan-2-yl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 3-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.

    Cyano Group Introduction: The amino group is then converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation.

    Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with 1-methoxypropan-2-yl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted benzenesulfonamides.

    Reduction: Amino derivatives.

    Oxidation: Aldehyde or carboxylic acid derivatives.

Scientific Research Applications

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Comparison

Compared to similar compounds, 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to the presence of both a cyano group and a methoxypropan-2-yl group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H13ClN2O3S/c1-8(7-17-2)14-18(15,16)10-4-3-9(6-13)11(12)5-10/h3-5,8,14H,7H2,1-2H3

InChI Key

HBPIQDPOPFASRZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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